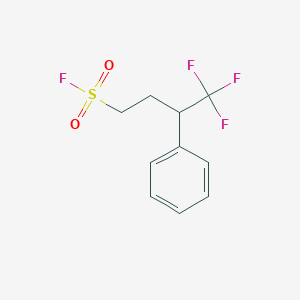

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride, also known as TPBSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPBSF is a sulfonating agent that is commonly used in the synthesis of various organic compounds. It has been found to have several applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

Global Emission Sources:

- 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride is a part of the group of perfluoroalkyl carboxylic acids (PFCAs) which have multiple emission sources. These sources include direct release as ingredients or impurities, formation as degradation products, and release as both impurities and degradation products in products like perfluorobutane sulfonyl fluoride (PBSF)- and perfluorohexane sulfonyl fluoride (PHxSF)-based products (Wang et al., 2014).

Environmental Inventory:

- A comprehensive environmental inventory for perfluorooctane sulfonyl fluoride (a similar compound) has been established, providing insights into historical production, global releases, and environmental implications. This study offers a baseline for understanding the broader environmental impact of such compounds (Paul et al., 2009).

Degradation and Decomposition

Mechanochemical Destruction:

- Perfluorooctane sulfonate and perfluorooctanoic acid, similar in structure to this compound, have been effectively degraded by mechanochemical methods, showcasing a potential pathway for the destruction of persistent compounds like these (Zhang et al., 2013).

Sonochemical Conversion:

- High-frequency ultrasound has been demonstrated to effectively degrade aqueous solutions of related perfluorinated surfactants into inorganic products, indicating a potential method for the treatment of water contaminated with such compounds (Vecitis et al., 2008).

Synthesis and Application

Sulfur(VI) Fluorides Synthesis:

- The synthesis of sulfur(VI) fluorides, which are structurally similar, involves a crystalline, shelf-stable reagent demonstrated to produce a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions, indicating potential applications in organic synthesis and industrial processes (Zhou et al., 2018).

Environmental and Biological Interactions

Biomonitoring and Public Health:

- The applicability of biomonitoring data for perfluorooctanesulfonate, a compound derived from similar sulfonyl fluoride compounds, emphasizes the environmental persistence and potential human health implications, underscoring the need for comprehensive monitoring and understanding of such compounds (Butenhoff et al., 2006).

Identification in Biota:

- Long-chain perfluorinated acids have been identified in biota from the Canadian Arctic, demonstrating the widespread occurrence and environmental persistence of these compounds, which is crucial for assessing the ecological and health implications (Martin et al., 2004).

properties

IUPAC Name |

4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F4O2S/c11-10(12,13)9(6-7-17(14,15)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQIRBGLXOHTTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCS(=O)(=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2651994.png)

![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)

![Methyl 2-[[(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2651998.png)

![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)

![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)